2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

STK33 Kinase Inhibition SAR

2,4,6-Trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide (CAS 927556-21-6) is a synthetic small molecule (C23H21N3O3S, MW 419.5) belonging to the quinoxaline benzenesulfonamide class of kinase inhibitor scaffolds. The compound incorporates a 3-oxo-3,4-dihydroquinoxaline pharmacophore linked via an aniline bridge to a sterically hindered 2,4,6-trimethylbenzenesulfonamide group, a structural architecture that distinguishes it from simpler mono-methyl or unsubstituted phenyl sulfonamide analogs in both target engagement profile and physicochemical properties.

Molecular Formula C23H21N3O3S
Molecular Weight 419.5
CAS No. 927556-21-6
Cat. No. B2699361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide
CAS927556-21-6
Molecular FormulaC23H21N3O3S
Molecular Weight419.5
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)C
InChIInChI=1S/C23H21N3O3S/c1-14-12-15(2)22(16(3)13-14)30(28,29)26-18-9-5-4-8-17(18)21-23(27)25-20-11-7-6-10-19(20)24-21/h4-13,26H,1-3H3,(H,25,27)
InChIKeyRRVRCDVRAKJWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2,4,6-Trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide (CAS 927556-21-6): Chemical Identity, Scaffold Class, and Procurement Baseline


2,4,6-Trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide (CAS 927556-21-6) is a synthetic small molecule (C23H21N3O3S, MW 419.5) belonging to the quinoxaline benzenesulfonamide class of kinase inhibitor scaffolds . The compound incorporates a 3-oxo-3,4-dihydroquinoxaline pharmacophore linked via an aniline bridge to a sterically hindered 2,4,6-trimethylbenzenesulfonamide group, a structural architecture that distinguishes it from simpler mono-methyl or unsubstituted phenyl sulfonamide analogs in both target engagement profile and physicochemical properties .

Why Generic Substitution of 2,4,6-Trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide Fails: Structural Determinants of Differential Kinase Binding and Physicochemical Behavior


Within the quinoxaline benzenesulfonamide class, even minor structural modifications—such as altering the sulfonamide aryl substituent pattern, replacing the 3-oxo-dihydroquinoxaline with a quinoxaline-2-amine, or substituting the aniline linker—produce profound changes in kinase selectivity, cellular potency, and solubility [1]. The 2,4,6-trimethylphenyl motif on the target compound creates a unique steric and electronic environment that is absent in analogs bearing 4-methylphenyl (CAS 316361-54-3), 4-nitrophenyl (CAS 927583-29-7), or methanesulfonamide (CAS 871307-70-9) groups, making simple interchange without re-validation of target engagement and off-target profiles scientifically unsound .

Product-Specific Quantitative Evidence Guide: 2,4,6-Trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide vs. Closest Structural Analogs


STK33 Kinase Inhibition Potency: Predicted Differentiation of the 2,4,6-Trimethylphenyl Sulfonamide vs. the Thiophene Carboxamide Analog ML281

The quinoxalinone core shared by the target compound and the established STK33 inhibitor ML281 (CAS 1404437-62-2; N-[2-(3,4-dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide) is a validated pharmacophore for STK33 binding, with ML281 displaying an IC50 of 14 nM against recombinant STK33 and >700-fold selectivity over PKA [1]. The target compound replaces the thiophene carboxamide of ML281 with a 2,4,6-trimethylbenzenesulfonamide group, a modification that, based on established SAR for this scaffold series, is expected to alter the hydrogen-bonding network within the kinase hinge region and modulate selectivity across the kinome . Quantitative IC50 data for the target compound against STK33 have not been publicly reported; the differentiation claim rests on class-level SAR inference.

STK33 Kinase Inhibition SAR

PI3K Pathway Inhibition Potential: Cross-Class Comparison with 4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide

Quinoxaline benzenesulfonamides have demonstrated PI3K inhibitory activity, exemplified by 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide (CAS 714937-46-9) which inhibited PI3K with an IC50 of 25 µM in HEPG2 liver carcinoma cells . The target compound differs by bearing a 3-oxo-3,4-dihydroquinoxaline rather than a 3-phenylamino-quinoxaline ring system, a modification that changes the hydrogen-bond donor/acceptor profile at the quinoxaline N1 and C2 positions and is likely to redirect target preference within the PI3K/mTOR pathway or toward alternative kinases . No direct PI3K IC50 data exist for the target compound.

PI3K Cancer Sulfonamide

HIV-1 Nef Antagonism: Structural Comparison with the Diaminoquinoxaline Benzenesulfonamide DQBS

The diaminoquinoxaline benzenesulfonamide DQBS (CAS 372087-80-4) was identified as a potent antagonist of HIV-1 Nef function, inhibiting Nef-dependent HIV-1 replication and MHC-I downregulation in T-cells at low micromolar concentrations [1]. Both DQBS and the target compound share a quinoxaline-benzenesulfonamide architecture, but the target compound replaces the dihydrobenzo-1,4-dioxin-substituted 3-amino group of DQBS with a 3-oxo-3,4-dihydroquinoxaline moiety, fundamentally altering the electronic configuration of the quinoxaline ring . This structural divergence predicts distinct Nef binding modes and differential antiviral potency.

HIV-1 Nef Antiviral Quinoxaline

Physicochemical Differentiation: Calculated LogP, Hydrogen-Bonding Capacity, and Steric Bulk vs. 4-Methyl and 4-Nitro Phenyl Sulfonamide Analogs

Substitution of the sulfonamide aryl ring with three methyl groups (2,4,6-trimethyl) versus one methyl (4-methylphenyl analog, CAS 316361-54-3) or a nitro group (4-nitrophenyl analog, CAS 927583-29-7) increases calculated lipophilicity (cLogP estimated at ~4.2 for the target vs. ~3.3 for the 4-methyl analog) and introduces significant steric hindrance around the sulfonamide NH, which can reduce metabolic N-dealkylation and alter cell permeability . The 2,4,6-trimethyl pattern also eliminates the potential for oxidative metabolism at the ortho positions of the phenyl ring, a liability of the unsubstituted and mono-substituted analogs .

Physicochemical Properties LogP Solubility

Best Research and Industrial Application Scenarios for 2,4,6-Trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide (CAS 927556-21-6)


Kinase Selectivity Profiling in STK33 and Related Serine/Threonine Kinase Programs

The quinoxalinone sulfonamide scaffold of CAS 927556-21-6 provides a structurally distinct alternative to the thiophene carboxamide series (exemplified by ML281) for probing STK33 kinase selectivity [1]. Researchers investigating KRAS-synthetic lethal targets can use this compound as a comparator to determine whether the sulfonamide hinge-binding motif yields a differentiated selectivity window across the kinome, particularly against off-targets such as Aurora B and PKA where ML281 shows 550-fold and >700-fold selectivity respectively.

Antiviral Lead Discovery Targeting HIV-1 Nef and Related Viral Accessory Proteins

The 3-oxo-3,4-dihydroquinoxaline core of this compound distinguishes it from the diaminoquinoxaline scaffold of the validated HIV-1 Nef antagonist DQBS [2]. In antiviral drug discovery, this compound can serve as a negative control or comparator to assess whether the oxidation state of the quinoxaline ring (3-oxo vs. 3-amino) affects Nef binding affinity, cellular target engagement, and metabolic stability in T-cell-based HIV replication assays.

Structure-Activity Relationship (SAR) Expansion of Quinoxaline-Based PI3K/mTOR Pathway Modulators

Given that related quinoxaline benzenesulfonamides inhibit PI3K with IC50 values in the low micromolar range (e.g., 25 µM for the 3-phenylamino analog) , CAS 927556-21-6 offers medicinal chemistry teams a complementary scaffold for exploring the impact of the 2,4,6-trimethylphenyl sulfonamide group on PI3K isoform selectivity and cellular antiproliferative activity in HEPG2 and other cancer cell lines.

Metabolic Stability Assessment of Sterically Shielded Sulfonamide Linkers in Probe Development

The 2,4,6-trimethyl substitution pattern ortho to the sulfonamide group provides steric protection of the NH linker, a feature absent in simpler 4-methyl or 4-nitro phenyl sulfonamide analogs [1]. Chemical biology groups developing in vivo chemical probes can evaluate this compound in microsomal stability assays to quantify whether ortho-methyl shielding translates into reduced N-dealkylation and prolonged half-life compared to unshielded congeners.

Quote Request

Request a Quote for 2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.